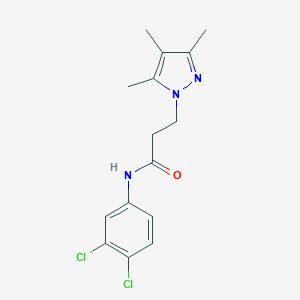![molecular formula C18H18Cl2FN3O3S B500334 N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide CAS No. 890599-41-4](/img/structure/B500334.png)
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, also known as DPA-714, is a novel and promising compound that has shown potential in various scientific research applications. It belongs to the family of piperazine derivatives and has been synthesized using a variety of methods.
Mécanisme D'action
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide binds to the TSPO and modulates its activity. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to reduce neuroinflammation by decreasing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer cells, N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has been found to induce apoptosis by activating caspases and increasing ROS production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and has been found to have low toxicity in preclinical studies. It also has good bioavailability and can cross the blood-brain barrier, making it suitable for studying neuroinflammation and neurodegenerative diseases. However, there are some limitations to using N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide research. One area of interest is the development of new TSPO ligands with improved specificity and efficacy. Another area of interest is the use of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide in studying the role of TSPO in various diseases, such as multiple sclerosis and stroke. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide may also have potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide can be synthesized using different methods, including the reaction of 3,4-dichloroaniline with 4-(4-fluorophenylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 4-(4-fluorophenylsulfonyl)piperazine with N-(3,4-dichlorophenyl)glycine in the presence of diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has shown potential in various scientific research applications, including neuroinflammation, neurodegenerative diseases, and cancer. It has been found to bind to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes. TSPO is involved in neuroinflammation and has been found to be upregulated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has also been found to have anti-tumor activity and has been tested in preclinical models of breast cancer, glioblastoma, and melanoma.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIBPWTNFKYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

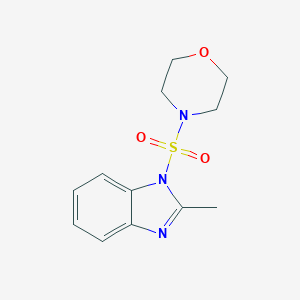
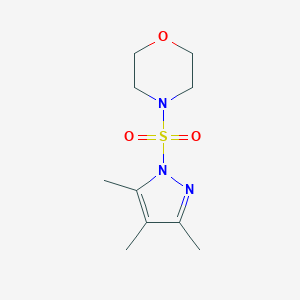
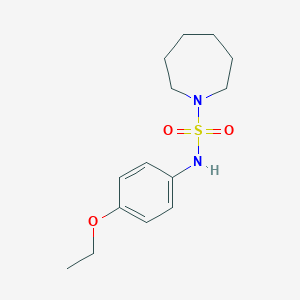
![1-{[4-(2-Thienylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B500256.png)
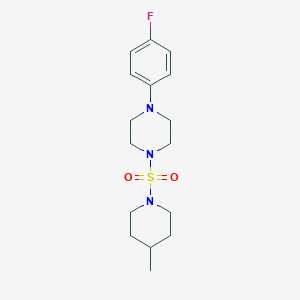

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)

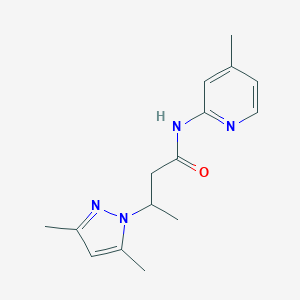
![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)
